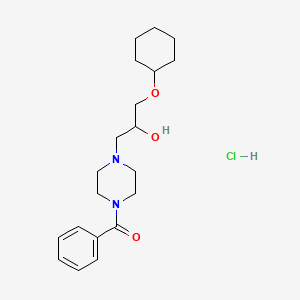![molecular formula C20H22FN3O2 B5202483 N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide, also known as FPEB, is a compound that has been extensively studied for its potential use in positron emission tomography (PET) imaging of the brain. It belongs to the class of compounds known as radioligands, which are molecules that bind to specific receptors in the body and can be labeled with a radioactive tracer for imaging purposes.
作用機序
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide binds selectively and with high affinity to the mGluR5 receptor in the brain. This binding is reversible and specific, meaning that N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide does not bind to other receptors in the brain. The binding of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide to mGluR5 can be detected using PET imaging, which allows for the visualization of the distribution and density of the receptor in the brain.
Biochemical and Physiological Effects:
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide has no known biochemical or physiological effects beyond its binding to the mGluR5 receptor in the brain. It is not metabolized by the body and is eliminated primarily through renal excretion.
実験室実験の利点と制限
One of the main advantages of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide is its high selectivity and affinity for the mGluR5 receptor, which allows for accurate and reliable imaging of the receptor in the brain. However, N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide has a relatively short half-life, which limits its usefulness for longer imaging studies. Additionally, the synthesis of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide is complex and requires specialized equipment and expertise, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide and its potential use in PET imaging. One area of focus is the development of new radioligands that can bind to other receptors in the brain, allowing for a more comprehensive understanding of the neurobiology of various disorders. Additionally, researchers are exploring the use of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more complete picture of brain function and structure. Finally, there is ongoing research into the use of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide in the development of new treatments for neurological and psychiatric disorders.
合成法
The synthesis method of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then purified by column chromatography to obtain N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide in high yield and purity.
科学的研究の応用
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide has been studied for its potential use as a radioligand for imaging the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This receptor has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and addiction. PET imaging with N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide can provide valuable information about the distribution and density of mGluR5 in the brain, which can aid in the development of new treatments for these disorders.
特性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-15-6-8-16(9-7-15)20(26)22-14-19(25)24-12-10-23(11-13-24)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXBCZRWYSEUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{2-[4-(2-Fluorophenyl)piperazino]-2-oxoethyl}-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5202404.png)
![2-({5-[2-(4-fluorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5202411.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)


![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)


![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
